![molecular formula C13H14N2O2 B7514804 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide, also known as Mecamylamine, is a chemical compound that has been extensively studied for its potential pharmacological applications. Mecamylamine belongs to the class of drugs known as nicotinic acetylcholine receptor antagonists.
Wirkmechanismus
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide is a non-selective nicotinic acetylcholine receptor antagonist. It blocks the action of acetylcholine at nicotinic receptors in the central and peripheral nervous system. This results in a decrease in the release of dopamine and other neurotransmitters, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure by blocking nicotinic receptors in the sympathetic ganglia. It has also been shown to have antidepressant effects, possibly by increasing the release of serotonin and norepinephrine. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce pain sensitivity, possibly by blocking nicotinic receptors in the dorsal horn of the spinal cord.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify. However, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a short half-life and may require frequent dosing in animal experiments. It may also have off-target effects at high doses.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. One potential direction is the development of more selective nicotinic receptor antagonists with fewer off-target effects. Another potential direction is the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in combination with other drugs for the treatment of addiction and other disorders. Finally, the potential use of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in the treatment of other disorders, such as Alzheimer's disease, should be explored.
Synthesemethoden
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide can be synthesized through a multistep process starting from 2,5-dimethylfuran. The first step involves the reaction of 2,5-dimethylfuran with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-2,5-dimethylfuran. The second step involves the reaction of 1-(2-bromoethyl)-2,5-dimethylfuran with 4-pyridinecarboxylic acid to form N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. The final step involves the purification of the compound through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to have antihypertensive, antidepressant, and analgesic effects. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and may be useful in smoking cessation programs.
Eigenschaften
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(17-9)10(2)15-13(16)11-5-7-14-8-6-11/h3-8,10H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDFSXBYKFRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.